molecular formula C9H17NO B13541246 3-[(Oxolan-3-yl)methyl]pyrrolidine

3-[(Oxolan-3-yl)methyl]pyrrolidine

Cat. No.: B13541246
M. Wt: 155.24 g/mol
InChI Key: CNGKJNXZGABREL-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-yl)methyl]pyrrolidine is a bicyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with an oxolane (tetrahydrofuran) methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(oxolan-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H17NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h8-10H,1-7H2

InChI Key

CNGKJNXZGABREL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2CCOC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The predominant synthetic approach to this compound involves nucleophilic substitution reactions where a pyrrolidine derivative reacts with an oxolane-containing electrophilic intermediate. This method leverages the nucleophilicity of the pyrrolidine nitrogen or a suitably functionalized carbon center to displace a leaving group on an oxolane ring or its derivative.

  • Typical Reaction Scheme:

    Pyrrolidine precursor + Oxolane derivative (e.g., halomethyl-oxolane) → this compound

  • Reaction Conditions:

    • Solvents: Polar aprotic solvents such as dimethylformamide or acetonitrile are common.
    • Temperature: Mild heating (room temperature to reflux) depending on substrate reactivity.
    • Catalysts: Sometimes bases such as potassium carbonate or phase transfer catalysts are employed to enhance nucleophilicity and reaction rate.
    • Time: Several hours to overnight to achieve high conversion.
  • Industrial Adaptations:

    Continuous flow reactors have been reported to improve scalability and reaction control, optimizing yield and purity while reducing reaction times and waste generation.

Multi-Step Synthesis via Pyrrolidine Ring Construction and Functionalization

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Pyrrolidine ring formation Starting from amino alcohols or protected intermediates Use of protecting groups to control regioselectivity
Functionalization with oxolane Nucleophilic substitution with halomethyl-oxolane derivatives Base catalysis (K2CO3), polar aprotic solvents
Deprotection Gaseous ammonia or acidic hydrolysis Removal of protecting groups without ring cleavage
Purification Recrystallization in methanol or chromatography Ensures high purity and stereochemical integrity

Analytical Characterization of the Product

Structural confirmation and purity assessment are critical to validate the synthesis of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight; typical observed m/z matches calculated values closely (e.g., [M+H]+ 405.0982 vs. 405.0997).

  • Nuclear Magnetic Resonance Spectroscopy (NMR):

    • ^1H NMR (DMSO-d6) reveals characteristic proton environments:
      • Aromatic or heterocyclic protons around δ 8.87 ppm.
      • Pyrrolidine and oxolane ring protons between δ 1.86–2.92 ppm.
    • ^13C NMR supports carbon framework assignment.
  • Chiral HPLC or Polarimetry: Used to assess stereochemical purity, especially important due to chiral centers in both the pyrrolidine and oxolane rings.

Reaction Mechanisms and Chemical Transformations

  • Nucleophilic Substitution: The primary mechanism involves the nucleophilic attack of the pyrrolidine nitrogen or carbon on an electrophilic carbon of an oxolane derivative bearing a good leaving group (e.g., halide).

  • Reductive Amination: In some routes, aldehyde or ketone precursors of the oxolane ring undergo reductive amination with pyrrolidine derivatives to form the desired linkage.

  • Oxidation and Reduction Reactions: Post-synthesis modifications may include oxidation (e.g., using potassium permanganate) or reduction (e.g., lithium aluminum hydride) to introduce or modify functional groups for further derivatization.

Summary Table of Preparation Methods

Method Type Key Steps Reaction Conditions Advantages Limitations
Nucleophilic Substitution Pyrrolidine + halomethyl-oxolane Polar aprotic solvent, base, heat Straightforward, scalable Requires good leaving groups
Multi-step Functionalization Protected pyrrolidine intermediate + oxolane Reflux in xylene, deprotection High stereochemical control Longer reaction times
Continuous Flow Industrial Adapted nucleophilic substitution Flow reactors, catalysts Efficient, scalable, reproducible Requires specialized equipment

Research and Industrial Context

  • The compound is widely studied as a chiral building block in medicinal chemistry, particularly for enzyme inhibitors and receptor ligands due to its hydrogen bonding and ionic interaction capabilities.

  • Industrial synthesis focuses on optimizing yield, purity, and cost-effectiveness, often employing continuous flow technologies and catalyst systems to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxolane moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidine or oxolane compounds.

Scientific Research Applications

3-[(Oxolan-3-yl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrrolidine moieties can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Steric Effects : Boc-protected analogs () exhibit significant steric bulk compared to the compact oxolane methyl group, impacting reactivity and binding interactions .
  • Chirality : Unlike (S)-3-methylpyrrolidine hydrochloride (), this compound lacks a reported chiral center but may exhibit conformational isomerism .

Yield Comparison :

  • Pyridinyl derivatives: 66–73% .
  • Boc-protected analogs: Lower yields inferred due to purification challenges .

Physicochemical Properties

While explicit data for this compound are unavailable, trends from analogs suggest:

  • Solubility : The oxolane group may enhance water solubility compared to purely hydrophobic substituents (e.g., tert-butyl in ) due to ether oxygen’s polarity .
  • Stability : Boc-protected analogs () are sensitive to acidic conditions, whereas oxolane’s ether linkage is likely stable under similar conditions .

Biological Activity

3-[(Oxolan-3-yl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an oxolane moiety. This unique dual heterocyclic structure, which includes both nitrogen and oxygen, suggests potential for diverse biological activities and chemical reactivity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular structure of this compound contributes to its potential biological activities. The compound features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its presence in various biologically active compounds.
  • Oxolane Moiety : A five-membered oxygen-containing ring (tetrahydrofuran) that enhances the compound's solubility and reactivity.

This combination may lead to enhanced interactions with biological targets compared to simpler derivatives.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in the field of infectious diseases.
  • Neuroprotective Effects : The structural features of this compound may allow it to interact with neural pathways, potentially offering protective effects against neurodegenerative conditions.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeNotable Findings
PyrrolidineAntimicrobialExhibits activity against various bacterial strains
TetrahydrofuranSolvent PropertiesUsed as a precursor in organic synthesis
4-Hydroxy-pyrrolidineNeuroprotectiveStudied for potential in drug development against neurodegeneration

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, the presence of both nitrogen and oxygen heteroatoms suggests it may engage in hydrogen bonding and other interactions with biological macromolecules, such as proteins and nucleic acids.

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • In Vitro Studies : Conducting assays to evaluate antimicrobial and neuroprotective effects.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeConditionsKey ReagentsYield Optimization Tips
Nucleophilic SubstitutionTHF, 0°C, NaH base3-Bromo-pyrrolidine derivativesUse anhydrous solvents
Cross-CouplingPd(PPh₃)₄, dioxane, 80°CAryl halides, Cs₂CO₃Degas solution to prevent oxidation
OxidationDess–Martin periodinane, CH₂Cl₂Monitor via TLC (Rf shift)

Q. Table 2: Structural Parameters from Crystallography

ParameterObserved ValueSignificance
Dihedral angle (pyrrolidine-oxolane)87.52°Indicates steric hindrance
C–N bond length1.47 ÅConfirms sp³ hybridization
Hydrogen-bonding distance (N–H⋯O)2.89 ÅStabilizes crystal packing

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